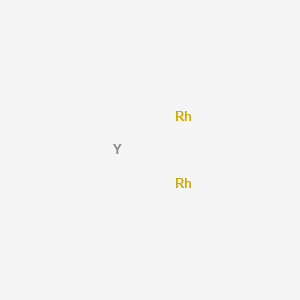
Rhodium;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium;yttrium is an intermetallic compound composed of rhodium and yttrium. This compound is known for its unique physical and chemical properties, which make it valuable in various industrial and scientific applications. Rhodium is a rare, silvery-white, hard, and corrosion-resistant metal, while yttrium is a transition metal known for its high melting point and ability to form stable compounds with other elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rhodium;yttrium compounds typically involves high-temperature synthesis methods. One common approach is the solid-state reaction, where rhodium and yttrium metals are mixed in stoichiometric ratios and heated to high temperatures in an inert atmosphere to form the desired intermetallic compound . Another method involves the use of chemical vapor deposition (CVD), where volatile compounds of rhodium and yttrium are decomposed at high temperatures to form the intermetallic compound on a substrate .
Industrial Production Methods
In industrial settings, the production of this compound compounds often involves the use of advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The materials are typically melted together in a controlled environment to prevent contamination and ensure uniformity .
Chemical Reactions Analysis
Types of Reactions
Rhodium;yttrium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both rhodium and yttrium.
Oxidation: this compound compounds can be oxidized at high temperatures to form oxides. This reaction is typically carried out in an oxygen-rich environment.
Reduction: Reduction reactions involve the removal of oxygen or other elements from the compound. These reactions are often carried out using reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. .
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include oxygen, hydrogen, carbon monoxide, and various halogens. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound compounds include oxides, halides, and other intermetallic compounds. These products have diverse applications in various fields, including catalysis, electronics, and materials science .
Scientific Research Applications
Rhodium;yttrium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Mechanism of Action
The mechanism of action of rhodium;yttrium compounds involves their interaction with various molecular targets and pathways. In catalytic applications, these compounds facilitate chemical reactions by providing active sites for the reactants to interact. In biological applications, this compound compounds can interact with DNA, proteins, and other biomolecules, leading to various therapeutic effects .
Comparison with Similar Compounds
Rhodium;yttrium compounds can be compared with other intermetallic compounds, such as yttrium-copper and yttrium-aluminum compounds. While all these compounds share some common properties, such as high melting points and good mechanical strength, this compound compounds are unique in their ability to resist oxidation and corrosion at high temperatures .
Similar Compounds
Yttrium-Copper: Known for its excellent electrical conductivity and mechanical properties.
Yttrium-Aluminum: Used in the production of high-strength materials and ceramics.
Yttrium-Iron: Known for its magnetic properties and used in various electronic applications
Properties
CAS No. |
12038-87-8 |
|---|---|
Molecular Formula |
Rh2Y |
Molecular Weight |
294.7168 g/mol |
IUPAC Name |
rhodium;yttrium |
InChI |
InChI=1S/2Rh.Y |
InChI Key |
WCNSXBDWKXIVSH-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















